molecular formula C13H11NO2 B1394053 2-(4-Methoxyphenyl)isonicotinaldehyde CAS No. 1198794-04-5

2-(4-Methoxyphenyl)isonicotinaldehyde

Cat. No.: B1394053
CAS No.: 1198794-04-5
M. Wt: 213.23 g/mol
InChI Key: UIHQNAJUCHLWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)isonicotinaldehyde is an organic compound with the molecular formula C13H11NO2. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)isonicotinaldehyde typically involves the reaction of 4-methoxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring consistent quality and supply .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(4-Methoxyphenyl)isonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)acetaldehyde
  • 2-(4-Methoxyphenyl)ethanol
  • 2-(4-Methoxyphenyl)acetic acid

Comparison: 2-(4-Methoxyphenyl)isonicotinaldehyde is unique due to its isonicotinaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-11(3-5-12)13-8-10(9-15)6-7-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQNAJUCHLWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)isonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)isonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)isonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)isonicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)isonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)isonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.